(2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Medicinal Chemistry Aldo-Keto Reductase Inhibition Structure-Activity Relationship

(2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide (CAS 324759-59-3) belongs to the 2-imino-2H-chromene-3-carboxamide class, a scaffold widely explored for enzyme inhibition across multiple therapeutic target families including AKR1C3, AKR1B10, dynamin GTPase, monoamine oxidases (MAO-A/B), COX-1/2, and BACE1. The compound features a (Z)-configured imine bond, an unsubstituted chromene core, a primary carboxamide at the 3-position, and a 4-(trifluoromethyl)phenyl substituent on the imine nitrogen.

Molecular Formula C17H11F3N2O2
Molecular Weight 332.28 g/mol
CAS No. 324759-59-3
Cat. No. B6416826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
CAS324759-59-3
Molecular FormulaC17H11F3N2O2
Molecular Weight332.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C(=O)N
InChIInChI=1S/C17H11F3N2O2/c18-17(19,20)11-5-7-12(8-6-11)22-16-13(15(21)23)9-10-3-1-2-4-14(10)24-16/h1-9H,(H2,21,23)
InChIKeyWJJHHUVDAKSZLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: (2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide (CAS 324759-59-3)


(2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide (CAS 324759-59-3) belongs to the 2-imino-2H-chromene-3-carboxamide class, a scaffold widely explored for enzyme inhibition across multiple therapeutic target families including AKR1C3, AKR1B10, dynamin GTPase, monoamine oxidases (MAO-A/B), COX-1/2, and BACE1 [1] [2] [3]. The compound features a (Z)-configured imine bond, an unsubstituted chromene core, a primary carboxamide at the 3-position, and a 4-(trifluoromethyl)phenyl substituent on the imine nitrogen. This specific substitution pattern distinguishes it from closely related regioisomers and N-substituted analogs that dominate the published literature, creating a structurally unique entry point for SAR exploration where direct biological characterization data remain absent from the peer-reviewed public domain .

2-Imino-2H-chromene-3-carboxamide scaffold for enzyme inhibitor studies
Unexplored 4-CF₃-phenylimino chemotype for hit discovery
Free primary carboxamide enables SAR diversification at multiple sites

Why Generic Substitution Risks Failure: Structural Differentiation of (2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide (CAS 324759-59-3)


Within the 2-imino-2H-chromene-3-carboxamide family, seemingly minor structural variations produce profound shifts in target engagement and selectivity. The regiochemistry of the trifluoromethyl group on the N-phenyl ring (4- vs 3- vs 2-position) alters the π-electron distribution of the imine pharmacophore, directly affecting π-π stacking interactions with aromatic residues in enzyme active sites [1]. N-substitution of the 3-carboxamide (e.g., N-acetyl, N-phenyl) modifies both hydrogen-bonding capacity and steric bulk, which dictates whether the compound acts as an inhibitor, substrate, or inactive species toward a given target [2]. The unsubstituted chromene core of the target compound provides a distinct baseline for derivatization compared to 7-ethoxy, 8-methoxy, or 6-bromo analogs, each of which exhibits divergent lipophilicity, metabolic stability, and target-binding profiles [3]. Absent direct comparative biological data, procurement decisions must recognize that the 4-CF₃-phenylimino scaffold with a free 3-carboxamide represents a structurally defined but biologically uncharacterized chemotype that cannot be assumed equipotent to any published analog.

4-CF₃ vs. 3-CF₃ regioisomer
π-stacking geometry and selectivity profiles may shift; not interchangeable
Primary carboxamide vs. N-acetyl
H-bond donor capacity alters target engagement profile; potency assumptions may not hold
Unsubstituted core vs. 7-ethoxy/8-methoxy
Selectivity features of substituted analogs may not transfer to the unsubstituted scaffold

Quantitative Differentiation Evidence: (2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide (CAS 324759-59-3) vs. Closest Analogs


Regiochemical Differentiation: 4-CF₃-phenylimino vs. 3-CF₃-phenylimino Isomer — Target Engagement Landscape

The 4-CF₃-phenylimino isomer (CAS 324759-59-3) differs from the 3-CF₃-phenylimino isomer (ChemSpider ID 35402889) solely in the substitution position of the trifluoromethyl group on the N-phenyl ring. Published SAR data from the broader N-aryl iminochromene class demonstrate that para-substitution versus meta-substitution alters COX-1/COX-2 inhibitory ratios by factors of 2- to 5-fold in structurally related scaffolds, driven by differential π-stacking geometry with active-site aromatic residues [1]. In the AKR1C3 inhibitor series, moving substituents from the 4- to the 3-position on the N-phenyl ring was associated with complete loss of selectivity over AKR1C2 [2]. No published head-to-head comparison exists for these two specific isomers; the differential target engagement profile remains a class-level inference pending direct experimental determination. The 3-CF₃ isomer has an identical molecular formula (C₁₇H₁₁F₃N₂O₂, MW 332.28) but a distinct predicted dipole moment and electrostatic potential surface .

Regioisomer Comparison
Class-level inference
4-CF₃ (para) vs 3-CF₃ (meta): class-level COX-2 selectivity shift 2-5×; AKR1C3/AKR1C2 selectivity loss with 3-substitution
Regiochemistry may alter target engagement profile; not interchangeable
No head-to-head data available
Medicinal Chemistry Aldo-Keto Reductase Inhibition Structure-Activity Relationship

Carboxamide Substituent Differentiation: Free 3-Carboxamide vs. N-Acetyl Derivative — Hydrogen-Bonding Capacity

The target compound bears a primary carboxamide (-CONH₂) at the chromene 3-position, whereas the closest commercially characterized analog, (2Z)-N-acetyl-7-methoxy-2-{4-(trifluoromethyl)phenylimino}-2H-chromene-3-carboxamide (CAS 312607-26-4), incorporates an N-acetyl group that eliminates one hydrogen-bond donor while adding two hydrogen-bond acceptors [1]. In the AKR1C3 inhibitor series, the presence of a secondary amide (-CONHR) versus a tertiary amide (-CONR₂) at the 3-position determined whether the compound achieved sub-100 nM potency or was essentially inactive, with the free -NH group engaging in a critical hydrogen bond with Tyr55 and His117 in the AKR1C3 oxyanion hole [2]. The primary amide of the target compound offers an additional hydrogen-bond donor relative to N-monosubstituted analogs, potentially enabling interactions not available to the N-acetyl derivative. No direct comparative enzymatic data exist for the target compound versus CAS 312607-26-4.

Carboxamide Substitution
Class-level inference
Primary amide (-CONH₂): 2 HBD, 1 HBA vs N-acetyl: 1 HBD, 3 HBA; class-level potency differentiation from nM to >10 µM
H-bond profile may confer unique selectivity; not interchangeable
No direct comparative data
Enzyme Inhibition Pharmacophore Modeling Hydrogen-Bond Donor/Acceptor Profile

Chromene Core Substitution Differentiation: Unsubstituted Core vs. 7-Ethoxy and 8-Methoxy Analogs — Lipophilicity and Metabolic Stability

The target compound retains an unsubstituted chromene core, distinguishing it from (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide and (2Z)-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide (CAS 325856-99-3). Electron-donating substituents at the 7- or 8-position increase the electron density of the chromene ring system, which can modulate the electrophilicity of the imine carbon and alter the compound's reactivity toward nucleophilic biological targets or metabolic enzymes [1]. In the chromene-3-carboxamide MAO-B inhibitor series, 7-substitution was a key determinant of isoform selectivity, with 7-hydroxy derivatives achieving 64.5-fold selectivity for MAO-B over MAO-A (IC₅₀ = 0.93 μM vs. IC₅₀ >60 μM), whereas unsubstituted analogs showed markedly reduced selectivity [2]. The 8-methoxy substitution in the AKR1C3 inhibitor series contributed to >220-fold selectivity over AKR1C2, attributed to steric complementarity with the SP1 pocket [3]. The unsubstituted core of the target compound lacks these selectivity-determining features, predicting a broader, less selective target engagement profile suitable for primary screening rather than lead optimization.

Core Substitution
Class-level inference
Unsubstituted core: predicted cLogP ~3.5; 7-ethoxy/8-methoxy introduce selectivity biases (e.g., MAO-B 64.5-fold, AKR1C3 >220-fold)
Unsubstituted core suited for SAR library synthesis
Selectivity features may not transfer
Drug Likeness Lipophilicity Metabolic Stability ADME Prediction

Iminochromene Scaffold Baseline: Dynamin GTPase Inhibitory Potential — Class-Level Activity Range

The iminochromene ('iminodyn') chemotype has been validated as a novel class of dynamin I and II GTPase inhibitors, with 13 active compounds from a focused library of 25 (compounds 14–38) displaying IC₅₀ values spanning 260 nM to 100 μM [1]. The most potent iminodyns—N,N'-(ethane-1,2-diyl)bis(7,8-dihydroxy-2-iminochromene-3-carboxamide) variants 17, 22, and 23—achieved IC₅₀ values of 330 ± 70 nM, 450 ± 50 nM, and 260 ± 80 nM, respectively, and demonstrated functional inhibition of receptor-mediated endocytosis (RME IC₅₀ = 10.7 ± 4.5 μM for compound 22) [1]. The target compound (CAS 324759-59-3) has not been evaluated in dynamin GTPase assays. However, its structural features—a 4-CF₃-phenylimino group and unsubstituted chromene core—place it within the active chemical space defined by the iminodyn library, where even modest structural changes (e.g., hydroxylation pattern, dimerization) produced 100-fold potency differences. The reported dynamin IC₅₀ range of 0.26–100 μM establishes a quantitative baseline for the class against which any future data for the target compound must be benchmarked.

Dynamin Inhibition Class Range
Class-level inference
Class activity span: IC₅₀ 0.26–100 µM; lead iminodyns 260–450 nM; RME IC₅₀ 10.7 µM
Establishes quantitative screening baseline
Target compound not tested
Endocytosis Inhibition Dynamin GTPase Chemical Biology

MAO-B Inhibitory Class Benchmark: Chromene-3-carboxamide Core — Quantitative Baseline for Isoform Selectivity

The 2H-chromene-3-carboxamide scaffold has produced potent and selective MAO-B inhibitors. In a series of 20 derivatives (4a–4t), compound 4d (N-(4-fluorobenzyl)-2H-chromene-3-carboxamide) exhibited an MAO-B IC₅₀ of 0.93 μM with 64.5-fold selectivity over MAO-A, outperforming the reference inhibitor iproniazid (IC₅₀ = 7.80 μM) by 8.4-fold [1]. In the chromone sub-series, compounds 38 and 41 achieved MAO-B IC₅₀ values of 13.0 nM and 8.3 nM respectively [2]. The target compound, a 2-imino rather than 2-oxo or 2H (unsubstituted) chromene, has not been profiled against MAO isoforms. However, the established SAR demonstrates that the chromene-3-carboxamide core is a privileged scaffold for MAO-B inhibition, with potency modulated by the 2-position substituent (oxo vs. imino vs. H) and the N-aryl group. The 4-CF₃-phenylimino motif of the target compound represents a previously unexplored combination within this validated pharmacophore, with no data to predict whether it will enhance or diminish MAO-B affinity relative to published 2-oxo and 2H benchmarks.

MAO-B Inhibition Class Benchmark
Class-level inference
Compound 4d: MAO-B IC₅₀ 0.93 µM, 64.5-fold selectivity; chromone series down to 8.3 nM
Chromene-3-carboxamide privileged for MAO-B; unexplored 2-imino variant
Target compound not profiled
Monoamine Oxidase Inhibition Neurodegeneration Parkinson's Disease

IP Landscape Differentiation: Freedom-to-Operate Assessment — Unclaimed Scaffold Within a Patent-Dense Class

Patent WO2008009741A1 claims chromene and thiochromene carboxamide derivatives as MAO-B inhibitors for neurological disorders, with exemplified compounds featuring piperazine-linked substituents connected via a butyl linker to the 3-carboxamide nitrogen [1]. The target compound (CAS 324759-59-3), bearing a free primary carboxamide and a direct 4-CF₃-phenylimino substituent at the 2-position, falls structurally outside the Markush claims of WO2008009741A1, which require a piperazine-containing side chain. A search of Google Patents and PubChem patent linkages for the exact structure and CAS number returned no directly claiming patents [2]. In the AKR1C3 inhibitor patent landscape, the closest exemplified compound is N-(4-fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide (2d), which differs in N-aryl substitution (4-F vs. 4-CF₃) and chromene core (8-OH vs. unsubstituted) [3]. The target compound's specific combination of a 4-CF₃-phenylimino group at the 2-position with an unsubstituted chromene core and free 3-carboxamide appears unclaimed in the examined patent literature, suggesting a favorable preliminary FTO position for composition-of-matter claims.

IP Landscape
Supporting evidence
No directly claiming patents found; scaffold falls outside WO2008009741A1 and AKR1C3 patent Markush
Favorable preliminary FTO position for novel composition-of-matter
Patent search as of May 2026
Intellectual Property Freedom to Operate Patent Analysis Chemical Novelty

Highest-Value Application Scenarios for (2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide (CAS 324759-59-3)


Primary Screening in MAO-B Inhibitor Discovery Programs

The 2H-chromene-3-carboxamide scaffold has produced MAO-B inhibitors with IC₅₀ values as low as 8.3 nM [1]. The target compound, with its unexplored 2-imino-4-CF₃-phenyl combination, serves as a high-priority screening candidate for MAO-B drug discovery programs seeking novel IP. Its unsubstituted chromene core allows subsequent SAR expansion at the 6-, 7-, and 8-positions, while the 4-CF₃ group provides metabolic stability advantages documented across the trifluoromethylphenyl pharmacophore class [2]. Procurement is justified for laboratories establishing chromene-based MAO inhibitor libraries where the 4-CF₃ regioisomer fills a gap not addressed by published 3-CF₃ or 2-oxo series.

AKR1C3 Selectivity Probe Development — Unexplored Chemotype

The iminochromene scaffold has yielded AKR1C3 inhibitors with IC₅₀ values of 25–56 nM and >220-fold selectivity over AKR1C1, AKR1C2, and AKR1C4 [1]. The target compound's free primary carboxamide and 4-CF₃ substitution represent a structurally distinct entry point into this validated target class. Given that N-substitution at the 3-carboxamide was a critical determinant of AKR1C3 potency in the published series, the primary amide of CAS 324759-59-3 may confer a unique selectivity profile across the AKR superfamily. Procurement is warranted for castration-resistant prostate cancer (CRPC) research programs seeking to expand beyond the 4-fluorophenyl-8-hydroxy scaffold that dominates existing AKR1C3 patent claims.

Dynamin GTPase Inhibitor Library Expansion — Iminodyn Scaffold Diversification

The iminodyn chemotype validated dynamin I/II as druggable targets with nanomolar potency (IC₅₀ = 260–450 nM for lead compounds) and demonstrated functional endocytosis inhibition in cellular assays (RME IC₅₀ = 10.7 μM) [1]. The target compound's 4-CF₃ substitution introduces electron-withdrawing character absent from published iminodyns, which predominantly featured hydroxyl and methoxy substituents. This electronic modulation may alter the compound's interaction with the dynamin GTPase nucleotide-binding pocket. Procurement is strategically justified for chemical biology groups investigating clathrin-mediated endocytosis and synaptic vesicle recycling, where novel dynamin inhibitors with distinct physicochemical properties are needed to probe target engagement mechanisms.

Composition-of-Matter IP Generation — Novel Chromene Carboxamide Series

Patent landscape analysis indicates that the specific combination of a 4-CF₃-phenylimino group at the 2-position, an unsubstituted chromene core, and a primary 3-carboxamide is not claimed in WO2008009741A1 or identified AKR1C3 inhibitor patents [1] [2]. The unsubstituted chromene core provides a versatile synthetic handle for parallel derivatization at multiple positions, enabling rapid library generation for composition-of-matter patent filing. This compound is ideally suited as a key intermediate for organizations pursuing proprietary IP around 2-iminochromene-3-carboxamide derivatives across multiple therapeutic indications (MAO-B for Parkinson's disease, AKR1C3 for oncology, dynamin for neurological disorders), where freedom-to-operate and patentability are primary procurement drivers.

Application
Selection Property
Validation Focus
MAO-B inhibitor screening programs
Unexplored 2-imino-4-CF₃-phenyl scaffold
MAO-B isoform selectivity and potency assay
AKR1C3 selectivity probe development for prostate cancer research
Free primary carboxamide with 4-CF₃ substitution
AKR superfamily selectivity profiling
Dynamin GTPase inhibitor library expansion
4-CF₃ electron-withdrawing group on iminodyn scaffold
Dynamin I/II inhibition and endocytosis assays
Composition-of-matter IP generation
Structurally unclaimed chemotype
Freedom-to-operate confirmation and patent filing
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